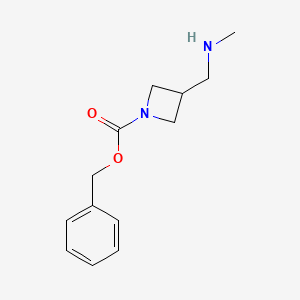
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds related to the query involves complex organic reactions, often requiring precise conditions for optimal yields. A relevant synthesis approach involves the cyclopropanation of benzene rings or similar structures, using methods such as those developed by Ji and Zhang (2018), where oxidatively generated α-oxo gold carbenes demonstrate cyclopropanations of benzene rings, presenting a novel approach to constructing complex molecular frameworks (Ji & Zhang, 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to the query has been elucidated using various spectroscopic and computational techniques. The work by El Kalai et al. (2023), for instance, focuses on the structural analysis of a new pyridazin-3(2H)-one derivative, providing insights into molecular geometry, reactivity, and potential biological activity through density functional theory (DFT) and molecular docking analysis (El Kalai et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds, especially those involving cyclopropanation, are crucial for understanding their potential applications. For example, the work by Braun, Frank, and Ganter (2012) on the reactivity of oxalamide-based carbenes highlights the diverse outcomes possible from cyclopropanation reactions, offering a foundation for further exploration into similar compounds' reactivity (Braun, Frank, & Ganter, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in determining the compound's applicability in various fields. Structural and spectral analyses, as undertaken by Jayarajan et al. (2019), provide a detailed examination of compounds through experimental and computational studies, offering insights into non-linear optical properties and molecular dynamics (Jayarajan et al., 2019).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, is crucial. The catalytic cyclopropanation of alkenes, as discussed by Miki et al. (2002), showcases innovative approaches to manipulating molecular frameworks for desired outcomes, relevant to the chemical manipulation of compounds like the one (Miki, Nishino, Ohe, & Uemura, 2002).
Scientific Research Applications
Reactivity and Application in Organic Synthesis
- The reactivity of oxalamide-based carbenes, which may share structural similarities with the compound , has been explored in various contexts. For example, such carbenes can undergo cyclopropanation reactions with styrene or methyl acrylate, yielding cyclopropanation products. This highlights the potential of such compounds in facilitating organic synthesis reactions, particularly in the construction of cyclopropane rings which are prevalent in many biologically active molecules (Braun, Frank, & Ganter, 2012).
Asymmetric Synthesis and Medicinal Chemistry Applications
- Fluorine-containing cyclopropanes, akin to the fluorine component in the compound of interest, are valuable in medicinal chemistry due to their biological activity and improved metabolic profiles. Research in this area focuses on developing new routes for the stereoselective synthesis of such building blocks, suggesting potential applications of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide in the design and synthesis of new pharmaceuticals (Pons et al., 2021).
Potential Antibacterial and Antifungal Applications
- Derivatives of cyclopropane and pyridazinone, which are structural motifs present in the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests that compounds like 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide could also possess such biological activities and might find applications in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Enantioselective Synthesis
- The enantioselective synthesis of cyclopropane derivatives, a key feature in many biologically active compounds, highlights the importance of compounds like 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide in accessing enantioenriched molecules. Such processes are crucial for the pharmaceutical industry in the production of chiral drugs with high purity (Zimmer & Charette, 2009).
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-11(17(23)19-10-13-4-2-3-5-14(13)18)21-16(22)9-8-15(20-21)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFOFSZZSANGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)
![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)
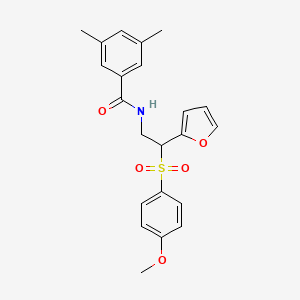
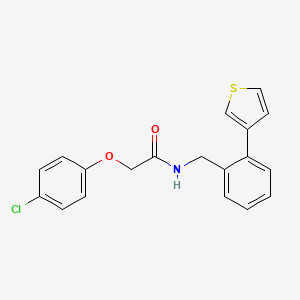
![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)
![3-{[4-(3-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2488265.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)
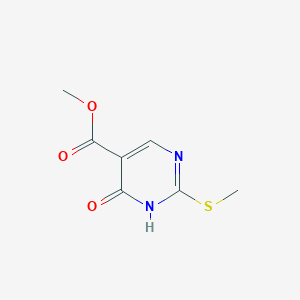

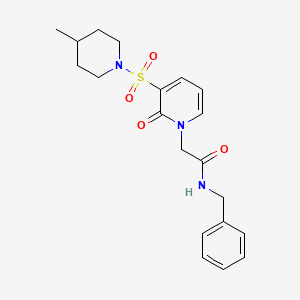
![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)

